2-fluoro-N-(trifluoromethyl)aniline
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Overview
Description
2-fluoro-N-(trifluoromethyl)aniline is a fluorinated aromatic amine with the molecular formula C7H5F4N. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the benzene ring, which imparts unique chemical and physical properties. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms into aniline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group (such as a halogen) on the aromatic ring. This can be achieved using reagents like potassium fluoride or cesium fluoride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques. These methods may involve the use of specialized fluorinating agents and catalysts to ensure high yield and purity. The process conditions, such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
2-fluoro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly those requiring fluorine-containing moieties for enhanced activity and stability.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)aniline: Similar structure but lacks the fluorine atom on the aromatic ring.
2-fluoro-5-(trifluoromethyl)aniline: Similar structure with the fluorine atom in a different position.
3-(trifluoromethyl)aniline: Lacks the fluorine atom but has the trifluoromethyl group
Uniqueness
2-fluoro-N-(trifluoromethyl)aniline is unique due to the combined presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Properties
Molecular Formula |
C7H5F4N |
---|---|
Molecular Weight |
179.11 g/mol |
IUPAC Name |
2-fluoro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F4N/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4,12H |
InChI Key |
FZVHDLHCFPCYGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(F)(F)F)F |
Origin of Product |
United States |
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